

# The Discovery and History of Choline Oxidase: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Choline oxidase*

Cat. No.: *B13389393*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Choline oxidase** (EC 1.1.3.17) is a flavin-dependent enzyme that catalyzes the two-step oxidation of choline to glycine betaine, a crucial osmoprotectant in a variety of organisms. This technical guide provides a comprehensive overview of the discovery and history of **choline oxidase**, detailing its initial isolation, key enzymatic properties, and the methodologies used for its study. Quantitative data from various sources are summarized in comparative tables, and detailed experimental protocols for purification and activity assays are provided. Furthermore, this guide includes visualizations of the choline oxidation pathway and a classical purification workflow using the Graphviz DOT language, offering a valuable resource for researchers in biochemistry, microbiology, and drug development.

## A Historical Perspective: The Unveiling of Choline Oxidase

The journey to understanding **choline oxidase** is intertwined with the broader history of choline metabolism research. Choline itself was first isolated from pig and ox bile in 1862 by Adolph Strecker. However, it was not until the 20th century that its enzymatic transformation began to be elucidated.

The seminal discovery of **choline oxidase** activity is credited to Mann and colleagues in 1938, who first identified the enzyme in rat liver.<sup>[1]</sup> This initial finding laid the groundwork for future investigations into the enzymatic oxidation of choline.

A pivotal moment in **choline oxidase** research came in 1977 with the work of Ikuta and his team. They successfully purified and characterized **choline oxidase** from the soil bacterium *Arthrobacter globiformis*.<sup>[2]</sup> This study provided the first detailed biochemical properties of a microbial **choline oxidase**, establishing it as a flavoprotein and delineating its substrate specificity. The enzyme from *A. globiformis* has since become a model for studying the structure and function of this enzyme class.

Subsequent research has identified **choline oxidase** in a variety of other microorganisms, including *Arthrobacter pascens*, *Alcaligenes* sp., and the fungus *Cylindrocarpon didymum* M-I. <sup>[1][3][4]</sup> The advent of recombinant DNA technology has further propelled the field, enabling the high-level expression and purification of **choline oxidase** for detailed structural and mechanistic studies, as well as for biotechnological applications.

## Biochemical Properties of Choline Oxidase

**Choline oxidase** is a member of the glucose-methanol-choline (GMC) oxidoreductase family of flavoenzymes. It utilizes a covalently bound flavin adenine dinucleotide (FAD) cofactor to catalyze the four-electron oxidation of choline.

## Catalytic Reaction

The overall reaction catalyzed by **choline oxidase** proceeds in two distinct steps:

- Choline + O<sub>2</sub> → Betaine Aldehyde + H<sub>2</sub>O<sub>2</sub>
- Betaine Aldehyde + O<sub>2</sub> + H<sub>2</sub>O → Glycine Betaine + H<sub>2</sub>O<sub>2</sub>

The enzyme is notable for its ability to catalyze both of these reactions at the same active site.

## Comparative Enzymatic Properties

The biochemical properties of **choline oxidase** can vary depending on its source. The following tables summarize key quantitative data from different organisms.

Table 1: Molecular Properties of **Choline Oxidase** from Various Sources

Source Organism	Method	Molecular Weight (kDa)	Subunit Structure	Isoelectric Point (pI)	Reference(s)
Arthrobacter globiformis	Gel Filtration	~83	-	~4.5	
Arthrobacter globiformis	SDS-PAGE	~71	-	-	
Recombinant (A. globiformis in E. coli)	SDS-PAGE	~60	Homodimer	-	
Alcaligenes sp.	Gel Filtration	~72	-	4.1 ± 0.1	
Alcaligenes sp.	SDS-PAGE	~66	-	-	
Brevibacterium album	-	~97	-	4.05	

Table 2: Kinetic Parameters of **Choline Oxidase**

Source Organism	Substrate	K <sub>m</sub> (mM)	Specific Activity (U/mg)	Optimal pH	Optimal Temperature (°C)	Reference(s)
Arthrobacter globiformis	Choline	1.2	12.8	~7.5	-	
Arthrobacter globiformis	Betaine Aldehyde	8.7	-	~7.5	-	
Recombinant (A. globiformis in E. coli)	-	-	95	7.0	37	
Alcaligenes sp.	Choline	2.84	≥10	8.0 - 8.5	40 - 45	
Alcaligenes sp.	Betaine Aldehyde	5.33	-	8.0 - 8.5	40 - 45	
Cylindrocarpon didymum M-1	-	-	24	-	-	
Recombinant (Halomonas elongata in E. coli)	-	-	1.8	-	-	

One unit (U) of **choline oxidase** activity is typically defined as the amount of enzyme that catalyzes the formation of 1  $\mu$ mol of H<sub>2</sub>O<sub>2</sub> per minute under specified conditions.

Table 3: Substrate Specificity of **Choline Oxidase** from Arthrobacter globiformis

Substrate	Relative Reaction Velocity (%)
Choline	100
Betaine Aldehyde	46
N,N-dimethylaminoethanol	5.2
Triethanolamine	2.6
Diethanolamine	0.8
Monoethanolamine	0
N-methylaminoethanol	0
Methanol	0
Ethanol	0
Propanol	0
Formaldehyde	0
Acetaldehyde	0
Propionaldehyde	0

Data from Ikuta et al. (1977)

## Experimental Protocols

### Purification of Choline Oxidase from *Arthrobacter globiformis* (Classical Method)

This protocol is based on the method described by Ikuta et al. (1977).

#### Step 1: Cell Lysis and Extraction

- Harvest *Arthrobacter globiformis* cells from culture by centrifugation.
- Suspend the cell pellet in a suitable buffer (e.g., 10 mM potassium phosphate buffer, pH 7.5).

- Lyse the cells using a French press or sonication.
- Centrifuge the lysate at high speed to remove cell debris. The supernatant is the crude extract.

#### Step 2: Acetone Fractionation

- Cool the crude extract to 0°C.
- Slowly add cold acetone to the extract with gentle stirring to a final concentration of 40% (v/v).
- Centrifuge to remove the precipitate.
- To the supernatant, add more cold acetone to a final concentration of 60% (v/v).
- Collect the precipitate by centrifugation. This fraction contains the majority of the **choline oxidase** activity.

#### Step 3: Ammonium Sulfate Fractionation

- Dissolve the acetone precipitate in a minimal volume of buffer.
- Slowly add solid ammonium sulfate with stirring to achieve 40% saturation.
- Centrifuge and discard the precipitate.
- Add more ammonium sulfate to the supernatant to reach 70% saturation.
- Collect the precipitate containing **choline oxidase** by centrifugation.

#### Step 4: DEAE-Cellulose Chromatography

- Dissolve the ammonium sulfate precipitate in buffer and dialyze extensively against the column equilibration buffer (e.g., 10 mM potassium phosphate buffer, pH 7.5).
- Load the dialyzed sample onto a DEAE-cellulose column pre-equilibrated with the same buffer.

- Wash the column with the equilibration buffer.
- Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 0.5 M) in the equilibration buffer.
- Collect fractions and assay for **choline oxidase** activity. Pool the active fractions.

#### Step 5: Sephadex G-200 Gel Filtration

- Concentrate the pooled active fractions from the DEAE-cellulose step.
- Apply the concentrated sample to a Sephadex G-200 column equilibrated with a suitable buffer (e.g., 10 mM potassium phosphate buffer, pH 7.5, containing 0.1 M KCl).
- Elute the proteins with the same buffer.
- Collect fractions and assay for **choline oxidase** activity. Pool the fractions containing the purified enzyme.

## Enzymatic Assay of Choline Oxidase

This spectrophotometric assay is based on the detection of hydrogen peroxide ( $H_2O_2$ ) produced during the oxidation of choline.

**Principle:** The  $H_2O_2$  produced reacts with 4-aminoantipyrine and phenol in the presence of peroxidase to form a red quinoneimine dye, which can be quantified by measuring the absorbance at 500 nm.

#### Reagents:

- Assay Buffer: 100 mM Tris-HCl buffer, pH 8.0.
- Choline Chloride Solution: 1 M in deionized water.
- 4-Aminoantipyrine (4-AAP) Solution: 10 mM in deionized water.
- Phenol Solution: 20 mM in deionized water.
- Peroxidase Solution: 100 U/mL in assay buffer.

- Enzyme Sample: Purified or partially purified **choline oxidase**, diluted in an appropriate buffer.

Procedure:

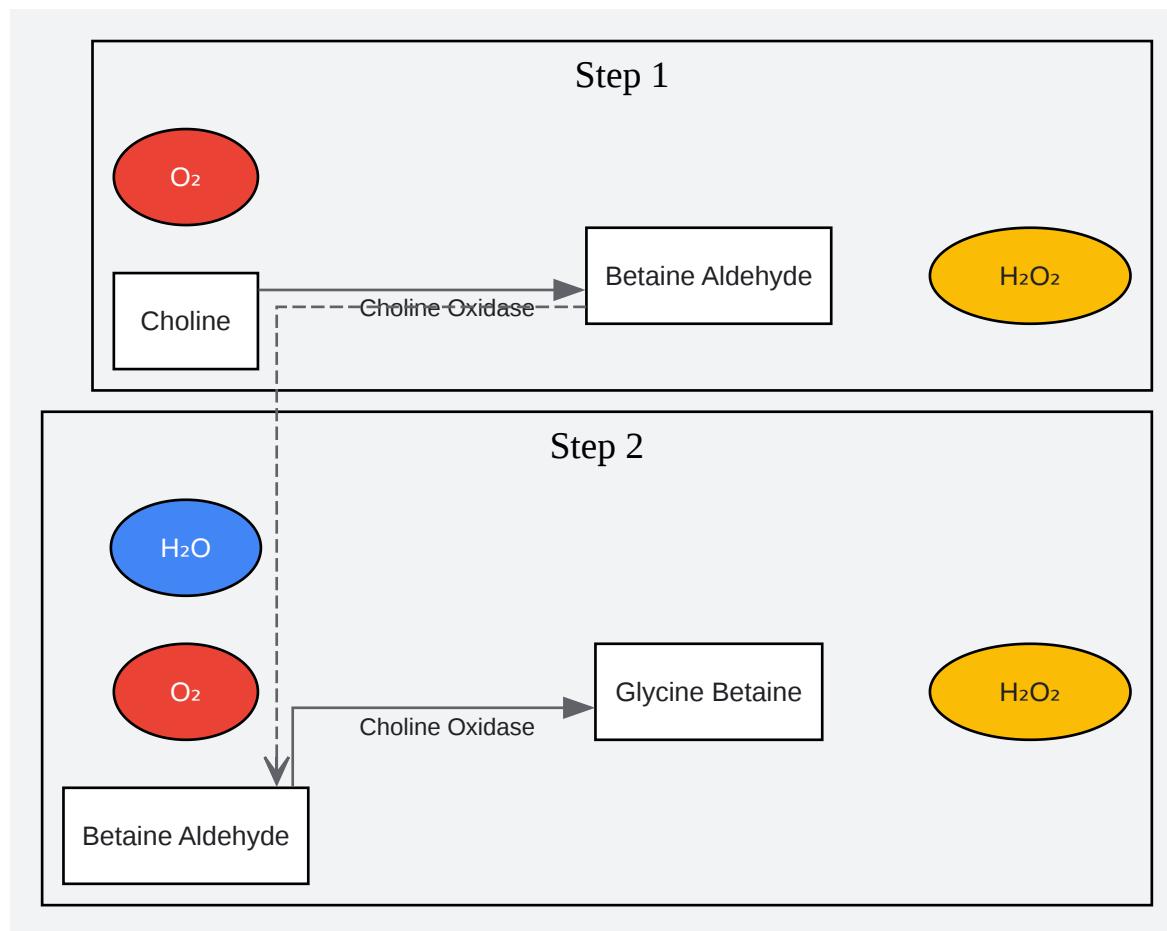
- Prepare a reaction mixture in a cuvette containing:
  - 800 µL Assay Buffer
  - 100 µL Choline Chloride Solution
  - 50 µL 4-AAP Solution
  - 50 µL Phenol Solution
  - 20 µL Peroxidase Solution
- Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
- Initiate the reaction by adding 10-50 µL of the enzyme sample.
- Immediately monitor the increase in absorbance at 500 nm over time using a spectrophotometer.
- Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

Calculation of Activity: The activity of the enzyme can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the quinoneimine dye.

## Visualizing Key Processes

### Metabolic Pathway of Choline Oxidation

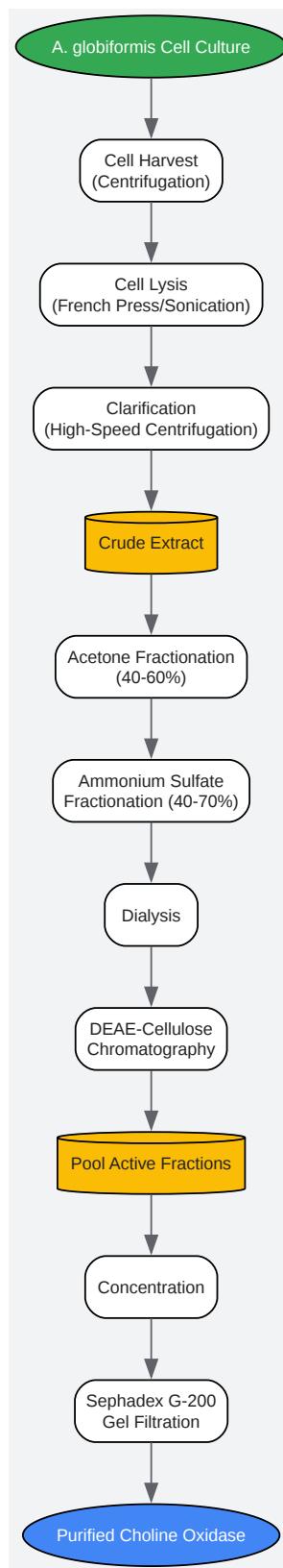
The following diagram illustrates the two-step enzymatic conversion of choline to glycine betaine.

[Click to download full resolution via product page](#)

### Choline Oxidation Pathway

## Experimental Workflow: Purification of Choline Oxidase from *A. globiformis*

This diagram outlines the classical multi-step purification protocol for isolating **choline oxidase**.

[Click to download full resolution via product page](#)

### Purification Workflow

## Conclusion

The discovery and subsequent characterization of **choline oxidase** have significantly advanced our understanding of choline metabolism and its role in osmotic stress tolerance. From its initial identification in mammalian liver to the detailed molecular studies of the microbial enzyme, research on **choline oxidase** continues to be a vibrant field. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to explore the multifaceted nature of this important enzyme, with potential applications in biotechnology, agriculture, and medicine.

### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Purification and characterization of choline oxidase from *Arthrobacter globiformis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of recombinant choline oxidase and its application in betaine production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLC analysis of the hydroxy and oxo compounds produced by the Smith degradation of reducing Di- and trisaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of neuraminidase in *Arthrobacter* and its purification by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and History of Choline Oxidase: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13389393#choline-oxidase-discovery-and-history\]](https://www.benchchem.com/product/b13389393#choline-oxidase-discovery-and-history)

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)